

# An In-Depth Technical Guide to 4-(4-Bromobenzoyl)piperidine Hydrochloride

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## Compound of Interest

Compound Name: 4-(4-Bromobenzoyl)piperidine  
hydrochloride

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## Abstract

This technical guide provides a comprehensive overview of **4-(4-Bromobenzoyl)piperidine hydrochloride**, a key chemical intermediate in the fields of medicinal chemistry and drug development. This document details its chemical and physical properties, outlines a probable synthetic route based on established chemical principles, and explores its potential applications and biological significance. The information is presented to support researchers and scientists in leveraging this compound for the synthesis of novel molecules with therapeutic potential.

## Introduction

**4-(4-Bromobenzoyl)piperidine hydrochloride**, with the Chemical Abstracts Service (CAS) number 64671-00-7, is a heterocyclic compound that has garnered interest as a versatile building block in organic synthesis.<sup>[1]</sup> Its structure, featuring a piperidine ring linked to a brominated benzoyl group, provides a unique scaffold for the development of a wide array of derivatives. The presence of the bromine atom offers a reactive site for further chemical modifications, such as cross-coupling reactions, while the piperidine moiety is a common feature in many biologically active compounds. This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **4-(4-Bromobenzoyl)piperidine hydrochloride** is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

Property	Value	Reference(s)
CAS Number	64671-00-7	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>12</sub> H <sub>15</sub> BrClNO	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	304.61 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Synonyms	(4-Bromophenyl)(piperidin-4-yl)methanone hydrochloride, 4-[(4-Bromophenyl)carbonyl]piperidine hydrochloride	<a href="#">[1]</a>
Appearance	White to light yellow crystalline powder	
Solubility	Soluble in chloroform and ethanol, slightly soluble in water.	
Storage	Recommended to be stored at 4°C.	<a href="#">[2]</a>

Note: Some physical properties like melting point and boiling point are not consistently reported in publicly available literature and may vary depending on the purity of the sample.

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-(4-Bromobenzoyl)piperidine hydrochloride** is not readily available in peer-reviewed journals, its structure strongly suggests a synthesis route via Friedel-Crafts acylation. This well-established reaction is a cornerstone of organic synthesis for the formation of aryl ketones.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

## Proposed Synthetic Pathway: Friedel-Crafts Acylation

The logical synthetic approach involves the acylation of bromobenzene with a piperidine-derived acylating agent in the presence of a Lewis acid catalyst. A plausible two-step synthesis is outlined below.

### Step 1: Preparation of the Acylating Agent - 1-Boc-piperidine-4-carbonyl chloride

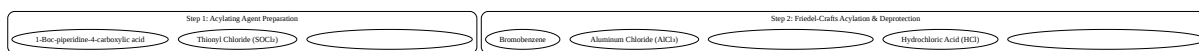
To prevent side reactions on the piperidine nitrogen during the Friedel-Crafts reaction, it is crucial to protect it with a suitable protecting group, such as the tert-butoxycarbonyl (Boc) group.

- Starting Material: 1-Boc-piperidine-4-carboxylic acid.
- Reaction: The carboxylic acid is converted to its corresponding acyl chloride. This is typically achieved by reacting it with a chlorinating agent like thionyl chloride ( $\text{SOCl}_2$ ) or oxalyl chloride ( $(\text{COCl})_2$ ).
- Work-up: The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 1-Boc-piperidine-4-carbonyl chloride, which can often be used in the next step without further purification.

### Step 2: Friedel-Crafts Acylation and Deprotection

- Reaction: The prepared 1-Boc-piperidine-4-carbonyl chloride is reacted with bromobenzene in the presence of a strong Lewis acid catalyst, such as aluminum chloride ( $\text{AlCl}_3$ ).<sup>[4][5]</sup> The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or carbon disulfide ( $\text{CS}_2$ ). The acylium ion, generated in situ, then attacks the bromobenzene ring to form the desired ketone.
- Deprotection and Salt Formation: Following the acylation, the Boc protecting group is removed under acidic conditions. This is conveniently achieved by treating the reaction mixture with hydrochloric acid (HCl). This step not only removes the Boc group but also protonates the piperidine nitrogen, leading to the formation of the final product, **4-(4-Bromobenzoyl)piperidine hydrochloride**, which often precipitates from the reaction mixture.

- Purification: The precipitated solid can be collected by filtration, washed with a suitable solvent to remove impurities, and dried. Recrystallization from a solvent system like ethanol/ether can be employed for further purification if necessary.



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Diagram 1: Proposed synthesis of **4-(4-Bromobenzoyl)piperidine hydrochloride**.

## Applications in Drug Discovery and Development

**4-(4-Bromobenzoyl)piperidine hydrochloride** serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of approved drugs targeting the central nervous system (CNS), among other areas.

## Role as a Synthetic Intermediate

The primary application of this compound is as a building block for creating a library of derivatives.<sup>[1][9]</sup> The bromine atom on the phenyl ring is particularly useful for introducing molecular diversity through various cross-coupling reactions, such as:

- Suzuki Coupling: Reaction with boronic acids to form carbon-carbon bonds, allowing for the introduction of various aryl or alkyl groups.
- Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, leading to the synthesis of N-aryl piperidine derivatives.
- Heck Coupling: Reaction with alkenes to form new carbon-carbon double bonds.

These reactions enable the systematic modification of the molecule to explore structure-activity relationships (SAR) and optimize for desired pharmacological properties.

## Potential Therapeutic Areas

While specific biological data for **4-(4-Bromobenzoyl)piperidine hydrochloride** is limited, the broader class of benzoylpiperidine derivatives has shown activity in several therapeutic areas:

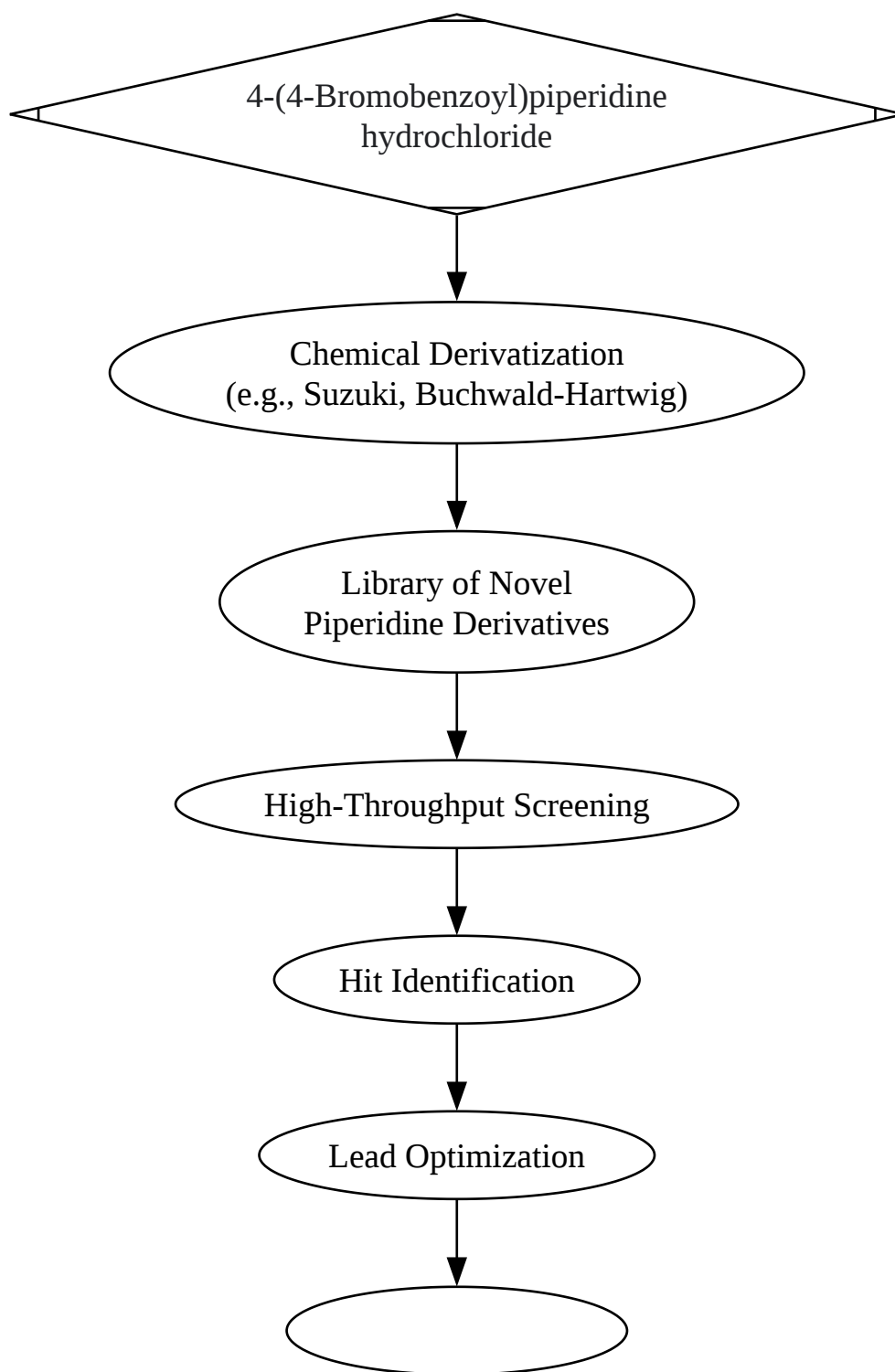
- **Central Nervous System (CNS) Disorders:** Many antipsychotic and analgesic drugs contain the piperidine moiety. It is plausible that derivatives of this compound could be investigated for their potential to modulate neurotransmitter receptors.
- **Oncology:** Some piperidine-containing compounds have demonstrated anticancer properties.
- **Infectious Diseases:** The piperidine scaffold has been explored for the development of antiviral, antibacterial, and antifungal agents.

## Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the direct interaction of **4-(4-Bromobenzoyl)piperidine hydrochloride** with a particular signaling pathway or biological target. However, based on the pharmacology of related piperidine-containing molecules, some general mechanisms can be hypothesized.

Piperidine derivatives are known to interact with a variety of G-protein coupled receptors (GPCRs), ion channels, and enzymes. For instance, some piperidine compounds act as antagonists at dopamine or serotonin receptors, which is relevant for the treatment of psychiatric disorders. Others have been shown to inhibit enzymes like acetylcholinesterase, a target in Alzheimer's disease.

The biological activity of any derivative synthesized from **4-(4-Bromobenzoyl)piperidine hydrochloride** would be highly dependent on the nature of the substituents introduced. The bromobenzoylpiperidine core provides a rigid framework that can be appropriately functionalized to achieve selective binding to a specific biological target.



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Diagram 2: Workflow for drug discovery using the target compound.

## Conclusion

**4-(4-Bromobenzoyl)piperidine hydrochloride** is a chemical compound with significant potential as a versatile intermediate in medicinal chemistry and drug discovery. Its well-defined structure, characterized by the CAS number 64671-00-7, and the presence of synthetically tractable functional groups make it an attractive starting point for the synthesis of novel, biologically active molecules. While detailed biological studies on the compound itself are not widely reported, its structural motifs are prevalent in numerous pharmaceuticals. This guide provides a foundational understanding of its properties, a logical synthetic approach, and its potential applications, thereby serving as a valuable resource for researchers aiming to explore the chemical space around this promising scaffold. Further investigation into its synthesis and the biological evaluation of its derivatives is warranted to fully unlock its therapeutic potential.

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